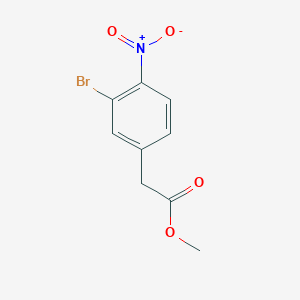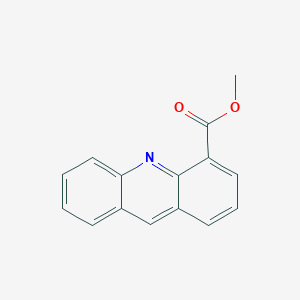
Methyl Acridine-4-carboxylate
Vue d'ensemble
Description
Methyl Acridine-4-carboxylate is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .
Synthesis Analysis
The compound methyl (9-oxo-9,10-dihydroacridine-4-carbonyl)-L-valinate was synthesized by reacting 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate in the presence of triethylamine and ethylchloroformate . A series of novel acridine N-acylhydrazone derivatives have also been synthesized as potential topoisomerase I/II inhibitors .Molecular Structure Analysis
Acridine derivatives share an acridine-3,6-diamine structural component as a fundamental structural feature . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis
Acridine derivatives have been found to show multiple biological activities . For example, acridine showed the best inhibition efficiency as a corrosion inhibitor, with an inhibition efficiency of 94% achieved for an inhibitor concentration of 0.004% and a maximum inhibition efficiency of 99.0% obtained for a 0.02% inhibitor concentration .Applications De Recherche Scientifique
Synthesis and Anticancer Applications
Methyl acridine-4-carboxylate has been explored extensively in the field of anticancer drug development. One significant study reports a new synthesis method for substituted acridine-4-carboxylic acids, leading to the clinical anticancer drug DACA (Gamage, Spicer, Rewcastle, & Denny, 1997). Another study discusses the structure-activity relationships for substituted bis(acridine-4-carboxamides), which are potent anticancer agents showing superior potencies in various cell lines including human Jurkat leukemia (Gamage, Spicer, Atwell, et al., 1999).
DNA Binding and Antiproliferative Properties
Research has been conducted on the DNA-binding and antiproliferative properties of acridine derivatives. The most active molecules in this regard were derivatives of 5-methylacridine-4-carboxylic acid, showing high affinity for DNA but poor specificity (Ferreira, Aviñó, Mazzini, & Eritja, 2012).
Chemiluminescence Applications
Methyl acridine-4-carboxylate derivatives have been utilized in chemiluminescence studies. For instance, methoxycarbonylphenyl 10-methyl-10λ4 -2,7-disubstituted acridine-9-carboxylate derivatives were synthesized, revealing strong chemiluminescence intensities useful in hydrogen peroxide measurement (Nakazono, Nanbu, Akita, & Hamase, 2020).
Solid Tumor Activity
A study reported the synthesis and evaluation of N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides, which showed significant activity against solid tumors in vivo, suggesting a new class of antitumor agents (Atwell, Rewcastle, Baguley, & Denny, 1987).
Biological Applications
In biological applications, acridine-9-methanol and its ester conjugates showed good biocompatibility, cellular uptake property, and cell imaging ability, indicating potential in biological imaging and molecular biology research (Jana, Saha, Karthik, et al., 2013).
Free Radical Scavenging Activity
Methyl acridine-4-carboxylate derivatives have also been synthesized for their free radical scavenging activity, with some showing effective radical scavenging properties (Ulus, Yeşildağ, Elmastaş, & Kaya, 2015).
Safety And Hazards
While specific safety and hazard data for Methyl Acridine-4-carboxylate was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. The safety data sheet for a similar compound suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Orientations Futures
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
Propriétés
IUPAC Name |
methyl acridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11-9-10-5-2-3-8-13(10)16-14(11)12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFITRVWCNEJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453921 | |
| Record name | Methyl Acridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Acridine-4-carboxylate | |
CAS RN |
188054-45-7 | |
| Record name | Methyl Acridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




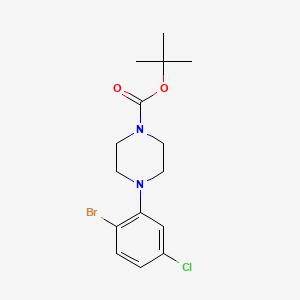


![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)


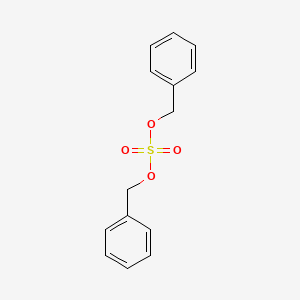
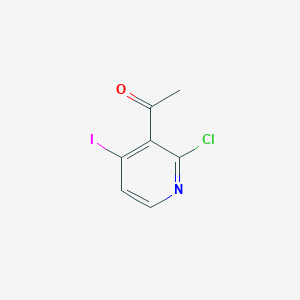
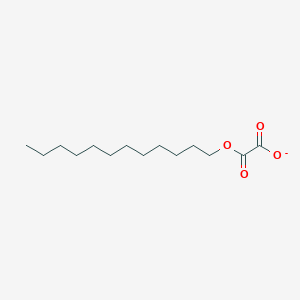
![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)
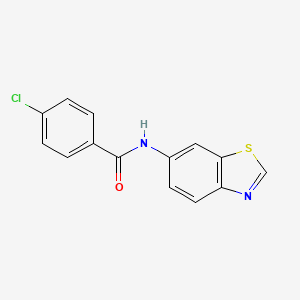
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)
